molecular formula C17H30N2O2 B2535183 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester CAS No. 256640-47-8

1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester

Cat. No.: B2535183
CAS No.: 256640-47-8
M. Wt: 294.439
InChI Key: SBIKJLRJOSHOFB-UHFFFAOYSA-N
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Description

1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C24H37N3O2. This compound is characterized by its cyclooctylmethyl group attached to a tetrahydropyridine ring, which is further modified with an amino group and an ethyl ester moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product. Large-scale production requires careful monitoring of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    Scientific Research Applications

    Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

    Biology: In biological research, 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester is used to study protein interactions and enzyme activities. Its ability to bind to specific receptors makes it a useful tool in understanding biological processes.

    Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases and conditions.

    Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties contribute to the development of new products with improved performance and functionality.

    Mechanism of Action

    The mechanism by which 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino group and the cyclooctylmethyl moiety play crucial roles in binding to receptors and enzymes, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

    Comparison with Similar Compounds

      Uniqueness: 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

      Properties

      IUPAC Name

      ethyl 4-amino-1-(cyclooctylmethyl)-3,6-dihydro-2H-pyridine-5-carboxylate
      Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C17H30N2O2/c1-2-21-17(20)15-13-19(11-10-16(15)18)12-14-8-6-4-3-5-7-9-14/h14H,2-13,18H2,1H3
      Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      SBIKJLRJOSHOFB-UHFFFAOYSA-N
      Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      CCOC(=O)C1=C(CCN(C1)CC2CCCCCCC2)N
      Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C17H30N2O2
      Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Weight

      294.4 g/mol
      Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

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